

Dabcyl Acid Succinimidyl Ester for Amine Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Dabcyl acid succinimidyl ester (Dabcyl-NHS) is a highly effective, non-fluorescent chromophore used extensively for the covalent labeling of primary amines in peptides, proteins, and other biomolecules. Its principal application lies in its function as a potent long-wavelength quencher in Förster Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of its properties, reaction mechanisms, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Properties and Characteristics

Dabcyl-NHS is an amine-reactive reagent that forms a stable amide bond with primary amines, such as the N-terminus of a polypeptide or the epsilon-amino group of a lysine residue.[1][2] Its defining characteristic is a broad and intense visible absorption spectrum without any native fluorescence, making it an ideal "dark quencher".[1] This property is crucial for developing FRET-based assays with a high signal-to-noise ratio.

Physicochemical and Spectral Data

The key quantitative properties of **Dabcyl acid** succinimidyl ester are summarized below for easy reference.



Property	Value	Citations
Chemical Name	4-[[4- (Dimethylamino)phenyl]azo]be nzoic acid, N-succinimidyl ester	[1]
Synonyms	Dabcyl-NHS, Dabcyl, SE	[2][3]
CAS Number	146998-31-4	[1][3]
Molecular Formula	C19H18N4O4	[1][3]
Molecular Weight	366.37 g/mol	[1]
Appearance	Powder or crystal, from light yellow to amber to dark green	[2]
Max Absorption (λmax)	~453 nm (in Methanol)	
Solubility	Soluble in DMSO and DMF	[1][2][3][4]
Storage Temperature	-20°C	[2]

Mechanism of Amine Labeling

The labeling reaction leverages the high reactivity of the N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts selectively with non-protonated primary aliphatic amines.[5] The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5] This reaction is highly efficient and specific under appropriate pH conditions.

The reaction is strongly pH-dependent, with an optimal range of pH 8.3-8.5.[4] Below this range, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic.[4] Above this range, the rate of hydrolysis of the NHS ester increases, which competes with the desired amine reaction and reduces labeling efficiency.[4]

Caption: Reaction of Dabcyl-NHS with a primary amine to form a stable conjugate.

Application in FRET-Based Assays





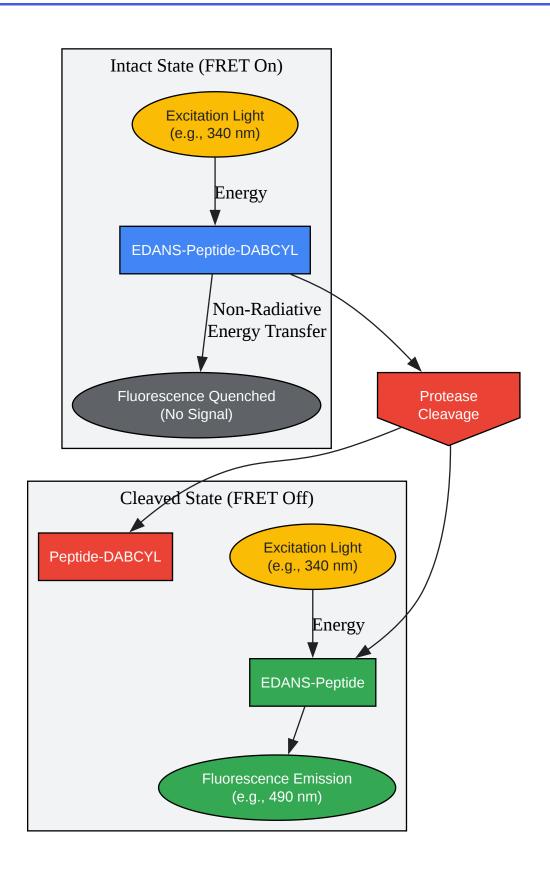


Dabcyl is most famously used as an acceptor (quencher) in Förster Resonance Energy Transfer (FRET) pairs.[6] FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 10-100 Å).[6] The efficiency of this energy transfer is highly sensitive to the distance between the two molecules.[6]

A common FRET partner for Dabcyl is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6][7] The emission spectrum of the EDANS donor significantly overlaps with the absorption spectrum of the Dabcyl acceptor, which is a critical requirement for efficient FRET. [6][7][8]

In a typical protease assay, a peptide substrate is synthesized with EDANS attached to one end and Dabcyl to the other.[6][9] In this intact state, the fluorescence of EDANS is quenched by Dabcyl.[6] When a protease cleaves the peptide, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in EDANS fluorescence.[9] This principle allows for the real-time monitoring of enzymatic activity.





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Caption: Principle of a FRET protease assay using an EDANS-Dabcyl labeled peptide.



Experimental Protocols for Amine Labeling

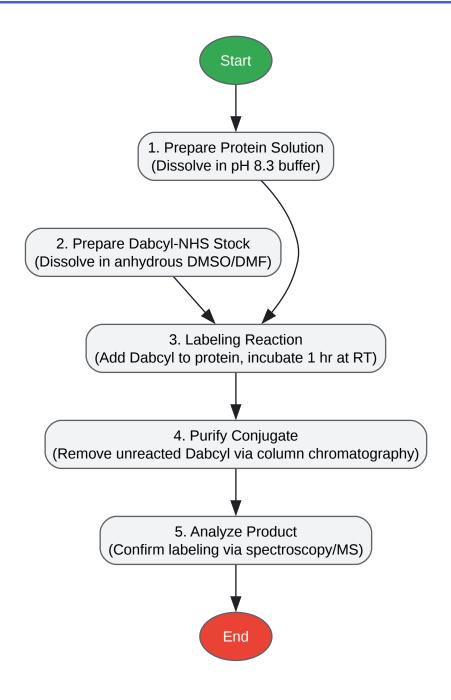
This section provides a generalized protocol for labeling proteins or peptides with **Dabcyl acid** succinimidyl ester. The exact amounts and concentrations may need to be optimized for specific applications.

Materials Required

- Protein or peptide with primary amine(s)
- Dabcyl acid succinimidyl ester (Dabcyl-NHS)
- Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[4]
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[4][10]
- Purification column (e.g., Sephadex G-25) or system (e.g., HPLC)[10]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M lysine[10]

Experimental Workflow





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Caption: General workflow for labeling proteins or peptides with Dabcyl-NHS.

Step-by-Step Methodology

- Prepare Protein/Peptide Solution:
 - Dissolve the protein or peptide in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.[10]



- Ensure the buffer is free of any primary amine-containing substances like Tris or glycine,
 as these will compete with the labeling reaction.[10][11]
- Prepare Dabcyl-NHS Stock Solution:
 - Allow the vial of Dabcyl-NHS to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of Dabcyl-NHS at 10 mg/mL in anhydrous DMSO or DMF.[11]
 This solution should be prepared fresh just before use, as the NHS ester is susceptible to hydrolysis.[11]
- Perform the Labeling Reaction:
 - The molar ratio of Dabcyl-NHS to protein is a critical parameter. A molar excess of the dye is required. A starting point is a 10:1 to 20:1 molar ratio of dye-to-protein.
 - While gently stirring, add the calculated volume of the Dabcyl-NHS stock solution dropwise to the protein solution.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purify the Labeled Conjugate:
 - After the incubation, the unreacted, hydrolyzed Dabcyl must be removed from the labeled protein.
 - This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[10] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
 - Alternatively, dialysis or HPLC can be used for purification.

Sample Calculation for Reagent Quantities

This table provides an example calculation for labeling a 25 kDa protein.



Parameter	Example Value	Calculation / Note
Protein Molecular Weight	25,000 g/mol	-
Protein Concentration	2 mg/mL	-
Protein Solution Volume	1 mL	-
Moles of Protein	4 x 10 ⁻⁸ mol	(2 mg / 25,000,000 mg/mol)
Target Dye:Protein Ratio	15:1	Molar ratio
Moles of Dabcyl-NHS needed	6 x 10 ⁻⁷ mol	(4 x 10 ⁻⁸ mol * 15)
Dabcyl-NHS MW	366.37 g/mol	-
Mass of Dabcyl-NHS needed	0.00022 g (0.22 mg)	(6 x 10 ⁻⁷ mol * 366.37 g/mol)
Dabcyl-NHS Stock Conc.	10 mg/mL	In anhydrous DMSO
Volume of Stock to Add	22 μL	(0.22 mg / 10 mg/mL)

Diverse Applications

The primary use of Dabcyl-NHS is for preparing FRET probes to study a wide range of biological processes. Key applications include:

- Protease Activity Assays: Widely used for continuous, real-time monitoring of enzymes like
 HIV-1 protease, caspases, and matrix metalloproteinases.[7]
- Nucleic Acid Probes: Incorporated into probes like Molecular Beacons for real-time PCR and nucleic acid detection.[12]
- Biosensors: Development of probes to detect biomolecular interactions, such as proteinprotein or protein-ligand binding.
- High-Throughput Screening: Used in drug discovery to screen for inhibitors of specific enzymes.



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- To cite this document: BenchChem. [Dabcyl Acid Succinimidyl Ester for Amine Labeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559589#dabcyl-acid-succinimidyl-ester-for-amine-labeling]

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